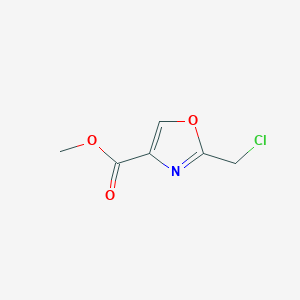

Methyl 2-(chloromethyl)oxazole-4-carboxylate

Description

Chemical Identity and Classification

Methyl 2-(chloromethyl)oxazole-4-carboxylate stands as a substituted oxazole derivative within the broader classification of five-membered heterocyclic aromatic compounds. The compound's definitive chemical identity is established through multiple standardized identifiers, including its Chemical Abstracts Service number 208465-72-9 and its MDL number MFCD06660133. The International Union of Pure and Applied Chemistry systematic name for this compound is methyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate, which precisely describes the substitution pattern around the oxazole core. The compound's structure can be represented through various chemical notation systems, with its Simplified Molecular Input Line Entry System code being COC(=O)C1=COC(CCl)=N1, which clearly delineates the connectivity of atoms within the molecule.

The compound belongs to the azole family of heterocycles, specifically the oxazole subfamily characterized by a five-membered ring containing one oxygen atom and one nitrogen atom separated by a single carbon atom. This classification places it among aromatic heterocycles, though oxazoles generally exhibit less aromaticity compared to their sulfur-containing analogues, the thiazoles. The presence of both electron-withdrawing groups in the form of the chloromethyl substituent and the carboxylate ester functionality significantly influences the electronic properties of the oxazole ring, affecting both its stability and reactivity patterns.

The International Chemical Identifier string for this compound is InChI=1S/C6H6ClNO3/c1-10-6(9)4-3-11-5(2-7)8-4/h3H,2H2,1H3, providing a standardized representation of its molecular structure. The corresponding International Chemical Identifier Key, CMUKPCIZFMTLKD-UHFFFAOYSA-N, serves as a unique identifier for database searches and chemical information retrieval. These standardized identifiers ensure unambiguous identification of the compound across different chemical databases and literature sources.

Historical Context and Discovery

The development of oxazole chemistry traces its origins to the late nineteenth century, with Emil Fischer's groundbreaking work on oxazole synthesis establishing fundamental methodologies that continue to influence modern heterocyclic chemistry. Fischer's discovery of the oxazole synthesis in 1896, involving the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrochloric acid, laid the foundation for systematic exploration of oxazole derivatives. This historical context provides the backdrop against which the development of substituted oxazoles, including this compound, emerged as synthetic targets of increasing complexity and sophistication.

The evolution of oxazole synthesis methodologies beyond Fischer's initial work encompassed the development of the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones to form oxazole rings. This method, along with various modifications and improvements, expanded the scope of accessible oxazole derivatives and facilitated the preparation of compounds bearing diverse functional groups. The synthesis of specifically substituted oxazoles like this compound required the development of more sophisticated synthetic strategies that could introduce multiple functional groups with precise regioselectivity.

Research into chloromethyl-substituted oxazoles gained momentum through investigations of their synthetic utility as intermediates for further chemical transformations. The work of Ibata and Isogami demonstrated the formation and reaction chemistry of oxazoles, specifically showing how 2-(chloromethyl)oxazole derivatives could be synthesized and subsequently transformed through nucleophilic substitution reactions. Their research established important precedents for the preparation and utilization of chloromethyl-functionalized oxazoles, contributing to the broader understanding of these compounds' synthetic potential.

The specific synthesis and characterization of this compound emerged from continued efforts to develop versatile oxazole building blocks for pharmaceutical and materials science applications. The compound's appearance in commercial chemical catalogs and research publications reflects its recognition as a valuable synthetic intermediate, with multiple suppliers now offering it in various purities and quantities for research applications.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable significance within the broader field of heterocyclic chemistry, serving as both a representative example of substituted oxazole chemistry and a versatile synthetic intermediate. The compound exemplifies the principle of functional group compatibility within heterocyclic systems, demonstrating how electron-withdrawing substituents can be successfully incorporated into oxazole rings without compromising structural integrity. This compatibility is particularly important given the sensitive nature of some heterocyclic systems to harsh reaction conditions or incompatible functional groups.

The significance of this compound extends to its role in demonstrating advanced synthetic methodologies for complex heterocycle construction. Recent developments in oxazole synthesis have focused on one-pot, multicomponent reactions that can efficiently generate highly substituted oxazoles with precise control over substitution patterns. This compound represents the type of complex, polyfunctional heterocycle that can be accessed through these modern synthetic approaches, serving as a benchmark for evaluating the efficiency and scope of new methodologies.

From a medicinal chemistry perspective, the compound's significance lies in its potential as a pharmacophore and as a building block for drug discovery. Oxazole-containing compounds have found applications in pharmaceutical research, with the oxazole ring serving as a bioisostere for other aromatic systems and contributing to favorable pharmacokinetic properties. The specific substitution pattern in this compound provides multiple sites for further functionalization, enabling the construction of diverse molecular libraries for biological screening.

The compound also holds significance in materials science applications, where heterocyclic compounds are increasingly utilized in the development of advanced materials with specific properties. The combination of the aromatic oxazole core with reactive functional groups makes this compound an attractive building block for polymer synthesis and materials engineering. Its utility in creating specialty polymers and materials with enhanced properties demonstrates the broader impact of heterocyclic chemistry beyond traditional pharmaceutical applications.

Position Within the Oxazole Family of Compounds

Within the extensive family of oxazole compounds, this compound occupies a unique position characterized by its specific substitution pattern and functional group arrangement. The oxazole family encompasses a vast array of derivatives, ranging from the parent oxazole compound (Chemical Abstracts Service number 288-42-6) to highly substituted variants bearing multiple functional groups. The positioning of substituents at the 2 and 4 positions of the oxazole ring in this compound places it among the 2,4-disubstituted oxazoles, a subclass known for distinct reactivity patterns and applications.

Comparative analysis with related oxazole derivatives reveals the unique characteristics imparted by the specific functional groups present in this compound. The compound can be contrasted with its isomeric counterpart, methyl 2-(chloromethyl)-1,3-oxazole-5-carboxylate (Chemical Abstracts Service number 173411-59-1), which bears the carboxylate functionality at position 5 rather than position 4. This positional difference significantly affects the compound's electronic properties and reactivity, highlighting the importance of regioselectivity in oxazole synthesis and functionalization.

The presence of both electron-withdrawing groups in this compound distinguishes it from simpler oxazole derivatives and places it among the more electronically deactivated members of the oxazole family. This electronic deactivation influences the compound's behavior in electrophilic aromatic substitution reactions, typically directing such reactions to the 5-position of the oxazole ring when this position remains unsubstituted. The compound's reactivity profile contrasts with that of electron-rich oxazole derivatives, which tend to undergo electrophilic substitution more readily.

The relationship between this compound and other chloromethyl-substituted oxazoles provides insights into structure-activity relationships within this compound class. Comparative studies of 2-(chloromethyl)oxazole derivatives have demonstrated how additional substituents influence both the stability and reactivity of the chloromethyl group, with electron-withdrawing substituents generally enhancing the electrophilicity of the chloromethyl carbon. This enhanced electrophilicity makes the compound particularly valuable for nucleophilic substitution reactions, expanding its utility as a synthetic intermediate.

Propriétés

IUPAC Name |

methyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3/c1-10-6(9)4-3-11-5(2-7)8-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUKPCIZFMTLKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376806 | |

| Record name | methyl 2-(chloromethyl)oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208465-72-9 | |

| Record name | Methyl 2-(chloromethyl)oxazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208465-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-(chloromethyl)oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 2-(chloromethyl)oxazole-4-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 2-chloromethyl-4-oxazolecarboxylic acid with methanol in the presence of a suitable catalyst . The reaction typically occurs under reflux conditions, with the temperature maintained at around 60-80°C for several hours . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reaction time . The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(chloromethyl)oxazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxazole-4-carboxylic acid derivatives.

Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Major Products Formed

Applications De Recherche Scientifique

Chemical Properties and Structure

Methyl 2-(chloromethyl)oxazole-4-carboxylate has the molecular formula and a molecular weight of 175.57 g/mol. It features an oxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen. The presence of the chloromethyl group enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

Synthesis of Amino Acids

This compound has been utilized as a key building block for synthesizing diverse N-substituted azole-containing amino acids. In one study, the compound was reacted with various amines under optimized conditions to produce secondary amines with yields ranging from 40% to 92% . The reaction conditions included the use of solvents like acetonitrile and silver salts to facilitate the substitution process.

Table 1: Reaction Conditions for Amino Acid Synthesis

| Amine Used | Solvent | Yield (%) | Reaction Time |

|---|---|---|---|

| Isopropylamine | Acetonitrile | 61 | 6 hours |

| n-Butylamine | Acetonitrile | 52 | 7 days |

Research indicates that this compound derivatives exhibit promising biological activities, particularly in inhibiting certain enzymes. For instance, compounds derived from this precursor have shown inhibitory effects on cytochrome P450 enzymes, which are crucial in drug metabolism .

Table 2: Biological Activity of Derivatives

| Compound | CYP3A4 Inhibition (%) | PPARα EC50 (nM) | PPARγ EC50 (nM) |

|---|---|---|---|

| Derivative A | 88 | 1.6 | 5.5 |

| Derivative B | 93 | 2.4 | 8.8 |

Photodynamic Therapy Applications

The compound has also been explored as a potential agent in photodynamic therapy due to its ability to generate reactive oxygen species upon light activation. This property is particularly useful in targeting cancer cells, making it a candidate for further research in oncology .

Case Study 1: Synthesis Optimization

In a study aimed at optimizing the synthesis of N-substituted amino acids using this compound, researchers identified that varying the solvent and amine ratios significantly affected the yield and purity of the products. The use of acetonitrile was found to enhance selectivity and reduce byproduct formation .

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of derivatives synthesized from this compound. The study revealed that modifications to the oxazole ring could enhance inhibitory potency against CYP3A4, suggesting pathways for developing more effective pharmaceuticals .

Mécanisme D'action

The mechanism of action of methyl 2-(chloromethyl)oxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity . The chloromethyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition . In other applications, the compound may interact with cellular receptors or other molecular targets, modulating their activity and influencing biological pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Oxazole-Based Analogs

Methyl 2-Chlorooxazole-4-carboxylate (CAS: 460081-18-9)

- Structural Difference : Replaces the chloromethyl (-CH₂Cl) group with a chloro (-Cl) substituent.

- Impact : Higher similarity score (0.97) indicates minimal structural divergence, but the absence of a methylene bridge reduces steric bulk and alters reactivity. The chloro group is less prone to nucleophilic attack compared to chloromethyl, limiting its utility in alkylation reactions .

Ethyl 2-Chlorooxazole-4-carboxylate (CAS: 208465-72-9?)

- Structural Difference : Ethyl ester (-COOEt) instead of methyl ester (-COOMe).

- However, bulkier esters may hinder crystallinity, complicating purification .

Methyl (R,E)-2-(2-Methoxyhex-3-en-5-yn-1-yl)oxazole-4-carboxylate

- Structural Difference : Features a complex alkyne-containing side chain at the 2-position.

Heterocyclic Variants: Thiazole Derivatives

Methyl 2-(Chloromethyl)thiazole-4-carboxylate (CAS: N/A)

- Structural Difference : Oxazole oxygen replaced with sulfur (thiazole ring).

- Impact : Thiazole’s sulfur atom increases electron density, enhancing nucleophilicity. This compound shows moderate similarity (0.85–0.90) and may exhibit improved metabolic stability in drug design compared to oxazole analogs .

Methyl 5-Chlorothiazole-4-carboxylate (CAS: 41731-52-6)

- Structural Difference : Chloro substituent at the 5-position of the thiazole ring.

- Similarity drops to 0.90, reflecting distinct pharmacophoric properties .

Ester and Substituent Variations

Ethyl 2-Chloro-5-methyloxazole-4-carboxylate (CAS: 934236-41-6)

- Structural Difference : Additional methyl group at the 5-position of the oxazole ring.

- Similarity score (0.68) highlights reduced structural overlap .

Methyl 6-(Bromomethyl)nicotinate (CAS: N/A)

Key Data Table: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Similarity Score | Key Feature(s) |

|---|---|---|---|---|---|

| Methyl 2-(chloromethyl)oxazole-4-carboxylate | 208465-72-9 | C₆H₆ClNO₃ | 175.57 | Reference | Chloromethyl group for alkylation |

| Methyl 2-chlorooxazole-4-carboxylate | 460081-18-9 | C₅H₄ClNO₃ | 161.55 | 0.97 | Chloro substituent |

| Methyl 2-(chloromethyl)thiazole-4-carboxylate | N/A | C₆H₆ClNO₂S | 191.63 | 0.85–0.90 | Thiazole ring with sulfur |

| Ethyl 2-chloro-5-methyloxazole-4-carboxylate | 934236-41-6 | C₇H₈ClNO₃ | 189.60 | 0.68 | Methyl at C5, ethyl ester |

Activité Biologique

Methyl 2-(chloromethyl)oxazole-4-carboxylate is a compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

This compound is an oxazole derivative characterized by a chloromethyl group at the 2-position and a carboxylate at the 4-position. Its synthesis typically involves nucleophilic substitution reactions, where the chloromethyl group can be replaced by various nucleophiles, enhancing its utility in medicinal chemistry.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor . It binds to specific enzymes, modulating their activity and potentially leading to therapeutic effects. For instance, it has been evaluated for its ability to inhibit histone deacetylase (HDAC), which plays a crucial role in regulating gene expression and has implications in cancer therapy .

Antimicrobial Properties

The compound exhibits antimicrobial activity , particularly against various fungi and bacteria. Studies have shown that it has significant inhibitory effects on pathogens such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antifungal agents .

Antifungal Activity

A study evaluating the antifungal properties of different oxazole derivatives found that this compound demonstrated promising results against several fungal strains. The following table summarizes the MIC values for this compound compared to standard treatments:

| Compound | MIC (µg/ml) | Candida albicans | Aspergillus niger |

|---|---|---|---|

| This compound | 1.6 | 1.6 | 3.2 |

| Fluconazole | 3.2 | 1.6 | 1.6 |

This data highlights the compound's potential as an effective antifungal agent, particularly in cases where resistance to conventional therapies is observed .

HDAC Inhibition in Neurological Disorders

In a model for Charcot-Marie-Tooth disease (CMT), this compound was tested for its ability to inhibit HDAC6, showing improved biochemical properties over existing treatments. This suggests its potential role in addressing neurodegenerative conditions by restoring mitochondrial function in affected neurons .

Broader Implications and Future Directions

The biological activity of this compound extends beyond enzyme inhibition and antimicrobial effects. Its unique structure allows for further modifications that could enhance its pharmacological profiles, making it a candidate for drug development in various therapeutic areas, including oncology and infectious diseases.

Q & A

Basic Research Questions

Q. How is Methyl 2-(chloromethyl)oxazole-4-carboxylate structurally characterized using high-resolution mass spectrometry (HRMS)?

- Methodology : HRMS analysis under electrospray ionization (ESI) and electron ionization (EI) conditions is critical. For example, HRMS(ESI) of a related oxazole derivative showed [M+H]⁺ at m/z 392.2257 (calculated) vs. 392.2259 (observed), confirming molecular formula C₂₁H₃₄NO₄Si . Similarly, discrepancies in [M]⁺ peaks (e.g., m/z 393.2330 vs. 393.2334 under EI) highlight the need for instrument calibration and comparison with isotopic patterns .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodology : The compound is synthesized via nucleophilic substitution or esterification. For instance, chloromethylation of methyl oxazole-4-carboxylate precursors using reagents like SOCl₂ or PCl₃ under anhydrous conditions is typical. Catalytic agents (e.g., triethylamine) and solvents (e.g., DCM) are critical for yield optimization, as seen in analogous syntheses of ethyl oxazole carboxylates .

Q. How can researchers ensure compound purity and avoid byproducts during synthesis?

- Methodology : Chromatographic purification (e.g., flash column chromatography with hexane/EtOAc gradients) and recrystallization are standard. Monitoring reaction progress via TLC and comparing Rf values with known intermediates (e.g., methyl 2-(bromomethyl)isonicotinate) helps isolate the target compound .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodology : Discrepancies in HRMS or NMR data may arise from ionization methods (ESI vs. EI) or solvent effects. For example, ESI often generates [M+Na]⁺ adducts (e.g., m/z 414.20 ), while EI provides molecular ion peaks. Cross-validating with independent techniques (e.g., ¹H/¹³C NMR coupling constants) and referencing analogous compounds (e.g., triisopropylsilyl-protected derivatives) can clarify structural assignments .

Q. How does the chloromethyl group influence reactivity in heterocyclic ring-forming reactions?

- Methodology : The chloromethyl group acts as an electrophilic site for nucleophilic substitution. For example, in spirocyclic lactam synthesis, 2-(chloromethyl)tetrahydrofuran reacts with carboxamide derivatives to form complex heterocycles . Similarly, coupling with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) enables diversification of the oxazole scaffold .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology : The compound is moisture-sensitive and prone to hydrolysis. Storage in airtight containers under inert gas (N₂/Ar) at –20°C is recommended. Degradation pathways can be monitored via periodic HPLC analysis, referencing stability data for structurally similar chloromethyl ethers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.